(1R)-(-)-Camphorquinone
Description
Historical Context of Chiral Camphor (B46023) Derivatives in Organic Synthesis
Camphor, a naturally occurring chiral monoterpene, has a long and storied history in organic synthesis. researchgate.netbeilstein-journals.orgmsu.ru Its availability in both enantiomeric forms from the chiral pool has made it an attractive starting material for the synthesis of a wide array of chiral auxiliaries, ligands, and catalysts. researchgate.netresearchgate.netresearchgate.net Early investigations dating back to the late 19th and early 20th centuries focused on understanding the structure and reactivity of camphor, leading to the discovery of various rearrangement reactions. msu.runih.gov Over the decades, derivatives of camphor have been instrumental in the development of asymmetric catalysis, a field that has revolutionized the production of single-enantiomer drugs and other fine chemicals. researchgate.netcore.ac.uk
The Unique Stereochemical Features of (1R)-(-)-Camphorquinone
This compound, with the systematic IUPAC name (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, possesses a rigid bicyclic structure with two well-defined stereogenic centers at C1 and C4. nih.gov This rigid framework, a derivative of the norbornane (B1196662) system, imparts a high degree of conformational rigidity. The two ketone groups are held in a fixed, syn-periplanar orientation, which influences their reactivity. nih.gov The steric environment around the two carbonyl groups is distinct; the C2-carbonyl is more sterically hindered due to the adjacent C1 methyl group, while the C3-carbonyl is more accessible to nucleophilic attack. nih.gov This inherent difference, coupled with the chirality of the molecule, allows for significant regioselectivity and stereoselectivity in its reactions. nih.govrsc.org
Overview of Research Trajectories for Chiral Alpha-Diketones
Research on chiral alpha-diketones, such as this compound, is multifaceted. A significant area of investigation is their application as chiral building blocks in asymmetric synthesis to create complex molecules with specific stereochemistry. nih.govgrafiati.com Another major research thrust is their use as photoinitiators, particularly in polymer chemistry and dental materials, where their ability to absorb light and initiate polymerization is crucial. longchangchemical.comwikipedia.org Furthermore, there is ongoing research into the development of new synthetic methods for preparing chiral diketones and their derivatives, as well as exploring their potential in organocatalysis and as ligands for transition metal catalysts. mdpi.comrsc.org The unique photophysical properties of chiral alpha-diketones are also a subject of study, with techniques like Circularly Polarized Luminescence (CPL) spectroscopy being used to probe their excited states. jascoinc.com
Structure
3D Structure
Properties
IUPAC Name |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-LDWIPMOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10334-26-6, 10373-78-1 | |
| Record name | (-)-Camphorquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10334-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Camphoroquinone | |
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| Record name | Dl-bornane-2,3-dione | |
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| Record name | (1R)-(-)-Camphorquinone | |
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| Record name | BORNANEDIONE | |
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Advanced Synthetic Methodologies and Enantiomeric Purity
Stereoselective Synthesis of (1R)-(-)-Camphorquinone
The inherent chirality of the camphor (B46023) scaffold is a cornerstone of stereoselective synthesis, guiding the formation of the desired enantiomer. The most common approach involves the oxidation of (1R)-(+)-camphor, a readily available natural product. atamanchemicals.comwikipedia.org The rigid bicyclic framework of camphor sterically hinders certain reaction pathways, leading to a high degree of stereocontrol.
Historically, the oxidation of camphor with selenium dioxide has been a widely used method. wikipedia.orgrsc.org However, due to the toxicity of selenium reagents, alternative methods have been sought. The stereochemistry of the starting camphor molecule directly dictates the configuration of the resulting camphorquinone (B77051).
Modern stereoselective methods often involve the use of chiral auxiliaries or catalysts. For instance, a novel and convenient route for the preparation of chiral tricyclic iminolactones from camphorquinone has been developed. The alkylation of these iminolactones proceeds with excellent diastereoselectivity (>98%), which upon hydrolysis, yields α,α-disubstituted α-amino acids with high enantiomeric excesses. acs.org This demonstrates the utility of camphorquinone as a chiral template for asymmetric synthesis.
Furthermore, the reaction of (1R)-(+)-camphor with alkynyllithium reagents, followed by reduction, can furnish chiral allenes with high diastereoselectivity. nih.gov These examples underscore the principle of using the camphor framework to direct the stereochemical outcome of a reaction.
Biocatalytic Approaches to Camphorquinone Synthesis
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov In the context of camphorquinone, biocatalytic approaches have primarily focused on its stereoselective reduction to valuable chiral hydroxy compounds rather than its synthesis from a precursor. Nevertheless, these studies highlight the potential of enzymes in transforming the camphorquinone molecule with high precision.
For example, the biotransformation of (+)- and (-)-camphorquinone has been investigated using various fungi, such as Aspergillus wentii. researchgate.net This organism can reduce the diketone to a variety of stereoisomeric hydroxycamphors with high selectivity. researchgate.net Similarly, cyanobacteria like Synechococcus elongatus have been shown to reduce (+)-camphorquinone to (-)-3S-exo-hydroxycamphor with high stereoselectivity. researchgate.net
Whole-cell biocatalysts, such as those from Lactobacillus kefiri, have been effectively used for the enantioselective reduction of various prochiral ketones, producing chiral alcohols with high enantiomeric excess. tandfonline.com While not directly applied to the synthesis of camphorquinone, these methods demonstrate the feasibility of using microorganisms to perform stereoselective transformations on related ketone structures. tandfonline.com The reduction of 1,2-diketones using Rhodotorula minuta has also been shown to produce chiral α-hydroxy ketones and diols, with the stereochemical outcome dependent on the substrate structure. conicet.gov.ar
| Biocatalyst | Substrate | Major Product(s) | Selectivity |
| Aspergillus wentii | (-)-(1R)-Camphorquinone | (+)-(2R)-endo-hydroxycamphor | 84.3% stereoselectivity |
| Aspergillus wentii | (+)-(1S)-Camphorquinone | (-)-(2S)-exo-hydroxycamphor | 65.0% stereoselectivity |
| Synechococcus elongatus | (+)-Camphorquinone | (-)-3S-exo-hydroxycamphor | High stereoselectivity |
| Rhodotorula minuta | Acyclic 1,2-diketones | (S)-α-hydroxy ketones | High enantiomeric excess |
Chemoenzymatic Pathways for Chiral Diketones
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts to create enantiomerically pure compounds. metu.edu.tr This approach is particularly useful for the synthesis of complex chiral molecules like diketones.
A general strategy for producing chiral α-hydroxy enones from cyclic 1,3-diketones involves a chemical oxidation step followed by an enzymatic kinetic resolution. metu.edu.tr For example, a 1,3-cyclohexanedione (B196179) can be oxidized with manganese(III) acetate (B1210297) to produce a racemic α'-acetoxy enone. This racemic mixture can then be subjected to enzymatic kinetic resolution using a lipase, which selectively hydrolyzes one enantiomer, allowing for the separation of the enantiomerically pure α'-acetoxy enone and α'-hydroxy enone. metu.edu.tr
Ketoreductases (KREDs) are another class of enzymes that have been successfully employed in the kinetic resolution of racemic ketones, producing chiral alcohols with high stereoselectivity. frontiersin.org While a specific chemoenzymatic pathway for the synthesis of this compound is not extensively detailed in the reviewed literature, the principles from related diketone and ketone syntheses are directly applicable. A potential pathway could involve the chemical oxidation of a suitable camphor-derived precursor followed by an enzymatic resolution step to achieve the desired enantiomeric purity.
Derivatization Strategies for Enantiomeric Enrichment
Enantiomeric enrichment is a crucial step in the production of highly pure chiral compounds. One effective strategy is the derivatization of a racemic or enantiomerically impure mixture with a chiral derivatizing agent to form diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. libretexts.org
A notable example involving camphorquinone is its reaction with racemic 1,2-diols. This reaction forms a non-equimolar mixture of diastereomeric ketals. google.comgoogle.com The predominantly formed diastereomer can then be separated by physical methods such as fractional crystallization or preparative high-performance liquid chromatography (HPLC). google.com This demonstrates a practical application of derivatization for the kinetic resolution of other chiral molecules using camphorquinone as the chiral resolving agent. google.com
The reverse of this principle can also be applied. A racemic mixture of camphorquinone could theoretically be reacted with an enantiomerically pure chiral diol to form diastereomeric ketals, which could then be separated. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically enriched camphorquinone.
General chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), are widely used to convert enantiomeric mixtures of alcohols and amines into diastereomeric esters and amides, respectively, for analysis and separation. wikipedia.org Similar strategies could be developed for the derivatization of camphorquinone or its precursors to facilitate enantiomeric enrichment.
| Derivatization Strategy | Reactants | Products | Separation Method |
| Ketalization | D- or L-Camphorquinone + racemic 1,2-diol | Mixture of diastereomeric ketals | Fractional crystallization or HPLC google.com |
| General Principle | Racemic mixture + Chiral Derivatizing Agent | Mixture of diastereomers | Chromatography or Crystallization libretexts.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and efficient. In the synthesis of this compound, significant efforts have been made to move away from hazardous reagents and processes.
A key focus has been the replacement of the highly toxic selenium dioxide traditionally used for the oxidation of camphor. wikipedia.orggoogle.com Greener alternatives that have been explored include:
Catalytic Oxidation with Air: An efficient method involves the continuous bromination of camphor followed by the oxidation of 3-bromocamphor (B185472) using air as the oxidant, catalyzed by Fe-porphyrins. researchgate.netnih.gov This method is milder and avoids toxic metal waste. researchgate.net
Oxidation with Potassium Permanganate: A synthetic route starting from α-pinene, a renewable resource, involves its conversion to 2-chlorobornane, followed by oxidation with potassium permanganate. google.com This avoids the use of selenium dioxide. google.com
These methods exemplify several green chemistry principles, including the use of catalysis, safer reagents, and renewable feedstocks. The synthesis starting from α-pinene or camphor byproducts highlights the use of renewable resources, a key aspect of sustainable chemistry. google.comnih.govgoogle.com
| Green Synthesis Approach | Starting Material | Key Reagents/Catalysts | Green Chemistry Principle(s) |
| Catalytic Air Oxidation | Camphor | Br₂, Fe-porphyrins, Air | Use of Catalysis, Safer Oxidant (Air) researchgate.net |
| Permanganate Oxidation | α-Pinene | HCl, KMnO₄ | Use of Renewable Feedstock, Avoidance of Toxic Reagents google.com |
| From Byproduct | 3-Camphane ester | - | Atom Economy, Use of Byproducts google.com |
Spectroscopic and Computational Elucidation of Structure and Reactivity
Advanced NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (1R)-(-)-Camphorquinone. While basic 1H and 13C NMR provide initial structural confirmation, advanced techniques offer deeper insights.
Two-dimensional (2D) NMR spectroscopy , including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), has been instrumental in the unambiguous assignment of all proton and carbon signals, even in complex derivatives. arabjchem.orgrsc.org For instance, COSY experiments on carboxylated camphorquinone (B77051) derivatives clearly establish the coupling relationships between protons within the bicyclic system. arabjchem.org
Solid-State NMR (SSNMR) , particularly 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, has been employed to study the structure and dynamics of this compound in its solid form and within host-guest complexes. ox.ac.ukresearchgate.net Variable temperature 13C CP/MAS NMR studies of deoxycholic acid complexes with this compound have revealed information about guest disorder and phase transitions within the crystal lattice. ox.ac.ukresearchgate.net
| Technique | Application for this compound | Key Findings |
| 1H NMR | Determination of proton chemical shifts and coupling constants. | Provides a fundamental fingerprint of the molecule. chemicalbook.comchemicalbook.com |
| 13C NMR | Determination of carbon chemical shifts. | Identifies the carbon skeleton, including the distinct carbonyl carbons. nih.gov |
| COSY | Establishes proton-proton coupling networks. | Confirms the connectivity of the protons in the bicyclic ring. arabjchem.orgrsc.org |
| HSQC | Correlates directly bonded proton and carbon atoms. | Assigns specific protons to their corresponding carbons. rsc.org |
| HMBC | Correlates protons and carbons over two to three bonds. | Elucidates the complete carbon framework and substitution patterns. rsc.org |
| Solid-State NMR | Analyzes the molecule in the solid phase. | Investigates polymorphism, molecular packing, and dynamics in crystals and complexes. ox.ac.ukox.ac.uk |
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Applications
Chiroptical spectroscopic methods are particularly powerful for probing the stereochemical features of this compound.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-visible region, arising from electronic transitions. This compound is a well-established standard for ECD spectroscopy. nih.govwiley.com Its ECD spectrum is characterized by distinct bands corresponding to the n → π* transitions of the dicarbonyl chromophore. nih.govrsc.org The sign and intensity of these bands are exquisitely sensitive to the molecule's absolute configuration and conformation. wiley.comrsc.org Studies have also explored the induced circular dichroism (ICD) of camphorquinone enantiomers when complexed with cyclodextrins, providing insights into chiral recognition mechanisms. acs.org
Vibrational Circular Dichroism (VCD) , the infrared counterpart to ECD, measures the differential absorption of circularly polarized infrared radiation by vibrational transitions. rsc.orgresearchgate.net VCD spectroscopy has been successfully applied to this compound to determine its absolute configuration and to study its conformational properties in solution. nih.govwiley.comresearchgate.net The VCD spectra, particularly in the carbonyl stretching region, are highly characteristic and can be accurately reproduced by theoretical calculations. nih.govwiley.com
| Spectroscopy | Region | Information Obtained |
| ECD | UV-Visible | Absolute configuration, electronic transitions, conformational analysis. nih.govrsc.org |
| VCD | Infrared | Absolute configuration, vibrational modes, solution-phase conformation. nih.govresearchgate.net |
| ICD | UV-Visible | Chiral recognition in host-guest complexes. acs.org |
X-ray Crystallography of this compound Derivatives and Complexes
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. While the structure of the parent this compound is well-established, X-ray crystallography has been crucial in determining the precise stereochemistry and conformation of its various derivatives and complexes.
For example, the structures of trifluoromethylated derivatives of (1R)-camphorquinone have been unambiguously determined, revealing the stereoselective course of nucleophilic addition reactions. uzh.chresearchgate.net Similarly, the crystal structures of complexes between deoxycholic acid and camphorquinone enantiomers have been elucidated, showing how the chiral channels of the host molecule can discriminate between the R and S enantiomers. ox.ac.ukresearchgate.netox.ac.uk These studies provide concrete evidence of the molecule's three-dimensional shape, bond lengths, bond angles, and intermolecular interactions. rsc.org
Computational Chemistry Approaches (DFT Studies) for Electronic Structure and Conformation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing a deeper understanding of the electronic structure, conformation, and spectroscopic properties of this compound. nih.govwiley.com
Quantum Chemical Calculations of Molecular Orbitals
Quantum chemical calculations are used to determine the energies and shapes of the molecular orbitals (MOs). For this compound, understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to explaining its reactivity and spectroscopic properties. The characteristic yellow color and photochemical reactivity of camphorquinone are attributed to the n → π* electronic transition, which involves the promotion of an electron from a non-bonding orbital (n), primarily localized on the oxygen atoms, to an anti-bonding π* orbital of the carbonyl groups. ubbcluj.ro Natural Transition Orbitals (NTOs) are often used to provide a more compact and clear picture of the electronic excitations. ubbcluj.ro
Conformational Analysis and Energetics
DFT calculations allow for the exploration of the potential energy surface of this compound and its derivatives. nih.gov By calculating the energies of different possible conformers, the most stable structures can be identified. nih.gov This is particularly important for understanding the flexibility of the bicyclic system and how substituents might influence its preferred geometry. These computational analyses have supported experimental findings on the conformational states of camphor-containing Schiff bases. nih.gov
Prediction of Spectroscopic Signatures
A significant application of DFT is the prediction of various spectroscopic signatures, which can then be compared with experimental data to confirm structural and stereochemical assignments.
NMR Chemical Shifts: DFT calculations can accurately predict 1H and 13C NMR chemical shifts.
VCD and ECD Spectra: Time-dependent DFT (TD-DFT) is widely used to simulate VCD and ECD spectra. nih.govwiley.com These simulations have shown excellent agreement with the experimental spectra of this compound, allowing for the confident assignment of its absolute configuration. nih.govwiley.comnih.gov The calculations can reproduce the observed positive and negative bands and relate them to specific electronic and vibrational transitions. wiley.comnih.gov
Emission Spectra: Computational methods have also been developed to simulate emission spectra, such as phosphorescence and circularly polarized luminescence (CPL), providing insights into the properties of the excited states. nih.govresearchgate.net
| Computational Method | Application | Predicted Properties |
| DFT Geometry Optimization | Conformational Analysis | Stable conformers, relative energies, geometric parameters. nih.gov |
| Quantum Chemical Calculations | Electronic Structure Analysis | Molecular orbital energies and distributions (HOMO, LUMO), NTOs. ubbcluj.ro |
| TD-DFT | Spectroscopic Prediction | ECD, VCD, UV-Vis absorption, and emission spectra. nih.govnih.gov |
| GIAO Method | Spectroscopic Prediction | NMR chemical shifts. nih.gov |
Mass Spectrometry for Elucidating Reaction Mechanisms and Product Identification
Elucidation of Reaction Products
The structural characterization of newly synthesized derivatives of camphorquinone relies heavily on mass spectrometry. For instance, in the synthesis of a carboxylated-camphorquinone (CQCOOH), electron ionization mass spectrometry (EI-MS) was used to confirm its chemical structure. arabjchem.orgresearchgate.net The resulting mass spectrum provided a clear fragmentation pattern that corroborated the proposed structure.
Table 1: Mass Spectrometry Data for Carboxylated-Camphorquinone (CQCOOH) arabjchem.org
| m/z (Relative Intensity, %) | Assigned Fragment |
|---|---|
| 196 (6) | [M]⁺ |
| 181 (3) | [M - CH₃]⁺ |
| 168 (40) | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 140 (40) | [M - C₂H₄O₂]⁺ |
| 122 (25) | [M - C₃H₆O₂]⁺ |
| 96 (52) | [C₇H₁₂]⁺ |
| 79 (30) | [C₆H₇]⁺ |
| 68 (40) | [C₅H₈]⁺ |
| 53 (18) | [C₄H₅]⁺ |
This table presents the mass-to-charge ratio (m/z) and relative intensity of fragments observed in the electron ionization (70 eV) mass spectrum of synthesized CQCOOH, confirming its molecular weight of 196 g/mol . arabjchem.org
Furthermore, mass spectrometry has been instrumental in identifying the products of reactions involving camphorquinone derivatives and other reagents. In a study investigating the reaction of 3-(2-phenylhydrazono)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (a camphorquinone derivative) with phosphacumulenes, mass spectrometry was used to identify the resulting complex structures. The mass spectrum of one such product showed a molecular ion peak [M+] at m/z = 633, along with a significant fragment ion at m/z = 256, corresponding to the starting phenylhydrazone derivative, indicating a specific cleavage pathway. ekb.eg
Monitoring Reaction Pathways
Mass spectrometry is not only used for final product identification but also for monitoring the progress of reactions. In the study of the biotransformation of this compound by various fungi, GC-MS was employed to track the reduction of the parent compound over time. nih.gov This technique allowed researchers to observe the selective monoreduction of camphorquinone by Mucor plumbeus and confirm the stability of the compound in control experiments. nih.gov Similarly, GC-MS has been used to identify and analyze volatile compounds that leach from dental materials where camphorquinone is used as a photoinitiator. researchgate.net
Mechanistic Insights into Photopolymerization
This compound is a widely used Type II photoinitiator, especially in dental resins. acs.org Understanding the mechanism of photopolymerization is crucial for optimizing these materials. High-resolution mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been utilized to gain deep mechanistic insights into these complex, light-induced reactions. acs.org These studies help to map the photoinduced electron transfer processes that lead to the generation of initiating radicals. acs.org By identifying the transient species and final products, researchers can build a comprehensive picture of the polymerization mechanism. Time-of-flight mass spectrometry (TOF-MS) has also been noted as a technique for investigating camphorquinone derivatives, such as camphorquinone oxime. uva.es
Table 2: Key Compounds Identified by Mass Spectrometry in Camphorquinone-Related Reactions
| Parent Compound/System | Technique | Identified Product/Intermediate (m/z) | Significance | Reference |
|---|---|---|---|---|
| Carboxylated-Camphorquinone | EI-MS | [M]⁺ at 196 | Confirmed synthesis of a new derivative | arabjchem.org |
| Camphorquinone Phenylhydrazone + Phosphacumulene | EI-MS | [M]⁺ at 633, fragment at 256 | Identified novel heterocyclic phosphorus product and cleavage pathway | ekb.eg |
| This compound | GC-MS | Monoreduction products | Elucidated selective biotransformation by fungi | nih.gov |
This table summarizes various applications of mass spectrometry in the study of this compound, from identifying new synthetic products to elucidating complex biological and polymerization reaction mechanisms.
Mechanistic Investigations of Reactions Involving 1r Camphorquinone
Photochemical Reactivity and Mechanisms of (1R)-(-)-Camphorquinone and its Derivatives
The photochemical behavior of this compound is central to its function as a photoinitiator. chemimpex.com It operates as a Norrish Type II photoinitiator, which relies on a bimolecular hydrogen abstraction mechanism to generate the free radicals necessary for polymerization. medicaljournalssweden.se
This compound is widely used as a photosensitizer or photoinitiator in free-radical polymerization, a role it performs most efficiently in combination with a co-initiator, typically a tertiary amine such as dimethylaminoethyl methacrylate (B99206) (DMAEMA) or ethyl 4-(dimethylamino)benzoate (B8555087) (EDB). researchgate.netresearchgate.net The initiation process begins when CQ absorbs a photon of light, promoting it to an electronically excited state. nih.gov This excited CQ molecule then interacts with the amine co-initiator to form a short-lived excited state complex, known as an exciplex. medicaljournalssweden.seresearchgate.net
Within this exciplex, an electron is transferred from the amine (electron donor) to the excited CQ, followed by a proton transfer (hydrogen abstraction). nih.govresearchgate.net This redox reaction results in the formation of two distinct radicals: a ketyl radical derived from camphorquinone (B77051) and an aminoalkyl radical from the co-initiator. medicaljournalssweden.senih.gov The aminoalkyl radical is highly reactive and serves as the primary initiating species for the polymerization of monomers, such as methacrylates. researchgate.net The ketyl radical is less reactive towards initiating polymerization and is often considered a terminating radical. medicaljournalssweden.se
In some systems, CQ can abstract hydrogen directly from the monomer structure, as seen with urethane (B1682113) dimethacrylate (UDMA), which contains labile hydrogen atoms. researchgate.netconicet.gov.ar This allows CQ to initiate polymerization even in the absence of a traditional amine co-initiator. researchgate.netconicet.gov.ar
The efficiency of these systems can be further enhanced by including a third component, such as a diphenyliodonium (B167342) salt. rsc.org In these three-component systems, the CQ-derived ketyl radical can react with the iodonium (B1229267) salt, which regenerates the original camphorquinone molecule and produces highly reactive phenyl radicals, leading to superior photopolymerization efficiency compared to two-component systems. rsc.org
The photochemical activity of this compound is intrinsically linked to its light absorption characteristics. CQ is a yellow solid, a color that arises from its absorption of light in the blue region of the visible spectrum. researchgate.netresearchgate.net Its absorption spectrum shows a broad band spanning from approximately 400 nm to 510 nm. researchgate.nettaylorandfrancis.com The maximum absorption peak (λmax) is consistently reported to be around 468 nm, though the exact value can vary slightly depending on the solvent. researchgate.nettaylorandfrancis.comnih.gov This specific absorption range makes CQ exceptionally suitable for applications like dental resins, where visible light is used for curing to avoid the tissue damage associated with UV radiation. taylorandfrancis.com The efficiency of photoinitiation is dependent on the emission spectrum of the light source corresponding with CQ's absorption band. nih.gov
Table 1: Absorption Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Absorption Range | 400–500 nm | researchgate.net |
| 430–510 nm | nih.gov | |
| 370–510 nm | researchgate.net | |
| Maximum Absorption (λmax) | ~468 nm | researchgate.nettaylorandfrancis.comnih.gov |
| 475 nm | rsc.org | |
| 484 nm (Calculated) | ubbcluj.ro | |
| Molar Absorptivity (ε) at λmax | ~30 L mol⁻¹ cm⁻¹ | medicaljournalssweden.se |
Upon absorbing a photon of appropriate energy, the CQ molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). medicaljournalssweden.seresearchgate.net This S₁ state is characterized by having electrons with anti-parallel spins. medicaljournalssweden.se However, this singlet state is short-lived. researchgate.net CQ undergoes a highly efficient process called intersystem crossing (ISC), where the spin of one electron inverts, transitioning the molecule to a more stable, long-lived triplet excited state (T₁). medicaljournalssweden.seresearchgate.net The quantum yield for this intersystem crossing is nearly 1, meaning almost all excited singlet molecules convert to the triplet state. researchgate.net
The T₁ state has a significantly longer lifetime (on the order of microseconds) compared to the S₁ state. researchgate.netubbcluj.ro This extended lifetime is crucial because it provides sufficient time for the excited CQ molecule to diffuse and collide with a co-initiator molecule, enabling the bimolecular electron and hydrogen transfer reactions required for radical generation. medicaljournalssweden.se The triplet state energy of CQ is approximately 2.0-2.2 eV. researchgate.net Computational studies using time-dependent density functional theory (TD-DFT) have been employed to model these excited states, calculating the vertical emission energy and the radiative fluorescence lifetime. ubbcluj.ro
Thermal Reaction Pathways
While this compound is primarily known for its photochemical reactions, it also participates in thermal processes. The compound is a stable crystalline solid with a melting point reported between 200-203 °C, indicating considerable thermal stability. sigmaaldrich.comsigmaaldrich.com Information specifically detailing the thermal decomposition pathways of pure this compound is not extensively covered in the provided research. However, studies on polymers initiated by CQ show that the resulting polymer networks begin to thermally degrade at much higher temperatures, around 280°C, indicating the stability of the incorporated initiator fragments. researchgate.net
In synthetic organic chemistry, this compound serves as a starting material in reactions that may be driven by heat. nih.govsigmaaldrich.com For instance, it is used in Barbier-type reactions with reagents like allyl bromide in the presence of zinc or indium, which can be heated to 45-70 °C to drive the reaction to completion, resulting in regio- and stereo-selective products. nih.govrsc.org These reactions, however, are complex synthetic transformations rather than simple thermal degradation pathways.
Radical Generation and Propagation Mechanisms
The generation of free radicals by the this compound/amine system is a well-defined process. nih.gov As detailed in section 4.1.1, the interaction between the triplet excited state of CQ and an amine co-initiator produces two types of radicals through photoinduced electron transfer followed by proton transfer. researchgate.netresearchgate.net
CQ-derived Ketyl Radical (CQH•) : This radical is formed on the camphorquinone molecule. It is generally considered to be sterically hindered and not very reactive towards the double bonds of methacrylate monomers, thus it does not efficiently initiate polymerization. researchgate.net
Amine-derived Radical (A•) : This radical is formed on the co-initiator molecule. The aminoalkyl radical is an effective initiator that readily adds across the carbon-carbon double bond of a monomer molecule (e.g., methacrylate). nih.govresearchgate.net
This initial reaction creates a monomer radical, which then propagates the polymerization. nih.gov The propagation step involves a chain reaction where the newly formed monomer radical attacks another monomer molecule, adding to it and regenerating the radical at the end of the growing chain. nih.govmdpi.com This process repeats, rapidly forming long polymer chains and eventually a cross-linked network.
The propagation mechanism can also involve chain transfer, where a growing polymer radical abstracts a hydrogen atom from another molecule, such as a thiol in thiol-ene polymerizations. conicet.gov.ar In this case, the excited CQ* abstracts a hydrogen from the thiol to form a thiyl radical, which then initiates and propagates the polymerization with methacrylate groups. conicet.gov.ar
Reaction Kinetics and Thermodynamics Studies
The study of reaction kinetics provides insight into the rates and efficiencies of the photochemical processes involving this compound. The rate of CQ photodecomposition, or photobleaching, is directly proportional to the intensity of the radiation source but is largely independent of temperature. conicet.gov.ar The kinetics can be influenced by the viscosity of the medium; as polymerization proceeds and the resin solidifies, the diffusion-controlled reaction between CQ and the amine co-initiator slows down. conicet.gov.ar
The quenching of the CQ triplet state by various amines has been studied, with rate constants (k_q) determined through techniques like laser flash photolysis. These constants quantify the efficiency of the amine co-initiator in the initial radical-generating step.
Table 2: Quenching Rate Constants (k_q) for the Triplet State of this compound by Various Amines
| Quencher (Amine) | k_q (M⁻¹ s⁻¹) | Solvent | Source(s) |
|---|---|---|---|
| N,N-dimethyl-p-toluidine | 2.0 x 10⁹ | Acetonitrile | researchgate.net |
| N-phenylglycine | 1.8 x 10⁹ | Acetonitrile | researchgate.net |
| Ethyl N,N-dimethylaminobenzoate (EDMAB) | 1.0 x 10⁹ | Acetonitrile | researchgate.net |
| Triethanolamine (TEA) | 1.0 x 10⁸ | Acetonitrile | researchgate.net |
| Triethylamine (TEA) | 8.0 x 10⁷ | Acetonitrile | researchgate.net |
From a thermodynamic perspective, the feasibility of the photoinduced electron transfer from the amine to the excited CQ is a key factor. The free energy change of electron transfer (ΔG_et) for this process can be estimated using the Rehm-Weller equation. For efficient photosensitization, this value must be negative, indicating a thermodynamically favorable reaction. rsc.org For photosensitizing systems involving dyes and onium salts, ΔG_et values have been calculated to be highly negative (e.g., ranging from -46.91 to -147.75 kJ mol⁻¹), confirming the spontaneity of the electron transfer step. rsc.org Studies have also found that while the thermodynamics of complexation may show little chiral discrimination between camphorquinone enantiomers, the association kinetics can be significantly affected. researchgate.net
Solvent Effects on Reaction Mechanisms
The solvent environment plays a critical role in dictating the pathway, rate, and outcome of chemical reactions involving this compound. Solvent properties such as polarity, viscosity, and the capacity for specific interactions like hydrogen bonding can significantly influence the stability of reactants, transition states, and products, thereby altering the reaction mechanism. Investigations into these effects are crucial for optimizing reaction conditions and understanding the fundamental behavior of camphorquinone in various chemical processes.
Influence on Photoreduction and Photopolymerization Kinetics
In photoinitiated reactions, such as the polymerization of dental resins where this compound (CQ) is a common photoinitiator, the solvent or monomer matrix profoundly affects the reaction kinetics. The mechanism typically involves the photo-excitation of CQ to a triplet state, followed by interaction with a co-initiator, often a tertiary amine, to generate the free radicals that initiate polymerization. nih.gov
The efficiency of this process is subject to diffusion-controlled steps, which are highly dependent on the viscosity of the medium. conicet.gov.ar In the photoreduction of the excited camphorquinone, key steps include the diffusion of CQ and the amine co-initiator to form an encounter complex, followed by electron and proton transfer to produce radicals. conicet.gov.ar Consequently, an increase in the viscosity of the medium can hinder the diffusion of reactants, thereby lowering the rate of radical formation and subsequent polymerization.
A kinetic study on the polymerization of 2-hydroxyethyl methacrylate (HEMA) using a CQ/triethanolamine (TEOHA) system in an aqueous solution demonstrated a clear dependence of the reaction rate on the viscosity of the medium. baqai.edu.pk As the concentration of HEMA was increased from 1 M to 3 M, the viscosity of the solution increased, which led to a decrease in the observed first-order rate constants for polymerization. baqai.edu.pk This suggests that the quenching of the excited camphorquinone state is influenced by diffusion-controlled processes. baqai.edu.pk
| HEMA Concentration (M) | pH | Apparent First-Order Rate Constant (kobs) x 10-4 s-1 |
|---|---|---|
| 1 | 6.0 | 3.35 |
| 1 | 9.0 | 7.78 |
| 2 | 6.0 | 2.72 |
| 2 | 9.0 | 6.78 |
| 3 | 6.0 | 2.33 |
| 3 | 9.0 | 5.89 |
The data clearly shows a trend where the rate constant decreases as the HEMA concentration and thus the medium viscosity increases, highlighting the mechanical effect of the solvent environment on the reaction rate. baqai.edu.pk
Computational Insights into Solvatochromic and Chiroptical Effects
Computational chemistry, particularly using the Polarizable Continuum Model (PCM), has provided significant insights into how solvents interact with this compound at a molecular level. acs.org These studies calculate properties like optical rotation and solvatochromic shifts (changes in absorption spectra) in different solvents.
A study investigating the specific rotation of this compound in a range of solvents found that the nature of solute-solvent interactions varies significantly. acs.org The calculations were in excellent agreement with experimental data for solvents like cyclohexane, acetone, methanol, and acetonitrile, suggesting that for these solvents, electrostatic interactions are the dominant force governing the solvent's effect. acs.org However, for solvents such as carbon tetrachloride, benzene, and chloroform, the agreement was much poorer. This discrepancy indicates that in these latter solvents, non-electrostatic effects, which are not fully captured by the standard PCM model, play a more significant role. acs.org
| Solvent | Dominant Interaction Type |
|---|---|
| Cyclohexane | Electrostatic |
| Acetone | Electrostatic |
| Methanol | Electrostatic |
| Acetonitrile | Electrostatic |
| Carbon Tetrachloride | Non-electrostatic |
| Benzene | Non-electrostatic |
| Chloroform | Non-electrostatic |
These theoretical findings are crucial as they demonstrate that a solvent's dielectric constant alone is not sufficient to predict its influence on camphorquinone's properties and reactivity. Specific interactions must be considered, which can in turn affect the energy of transition states in reactions. For instance, protic solvents like ethanol (B145695) have been found to be particularly effective in certain synthetic applications, such as the synthesis of camphor-derived pyridyl alcohol ligands, when compared to various aprotic solvents. core.ac.uk This suggests that the hydrogen-bonding capability of the solvent can be a determining factor for reaction success. core.ac.ukresearchgate.net
1r Camphorquinone in Asymmetric Catalysis and Chiral Ligand Design
Design and Synthesis of Chiral Ligands Based on (1R)-(-)-Camphorquinone
The inherent chirality and structural rigidity of this compound have made it a popular starting material for the synthesis of a diverse range of chiral ligands. These ligands are primarily designed to influence the stereochemical outcome of metal-catalyzed reactions.
Schiff Base Ligands Derived from this compound
Schiff bases, or imines, are a prominent class of ligands in coordination chemistry, and their synthesis from camphorquinone (B77051) is a common strategy for creating chiral ligands. researchgate.net These are typically formed through the condensation reaction between the carbonyl groups of camphorquinone or its derivatives and primary amines. researchgate.net
For instance, new enantiomerically pure Schiff bases have been synthesized from (–)-3-bromocamphor, a derivative of camphor (B46023), and ethylenediamine (B42938). nih.gov This reaction yields multidentate ligands capable of coordinating with metal ions to form stable chelate complexes. nih.gov Another example involves the synthesis of a series of Schiff base ligands from (1R)-camphor, which have been demonstrated to be effective catalysts in asymmetric synthesis. nih.gov One such ligand, (+)-SBAIB-a, was synthesized for use in enantioselective additions to aldehydes. nih.gov
The synthesis process can be tailored to produce ligands with specific properties. For example, bis(camphoroliden)propylenediamine is synthesized by reacting (+)-camphor with 1,3-propylenediamine in toluene, using p-toluenesulfonic acid as a catalyst. The reaction is driven to completion by removing water using a Dean-Stark trap. researchgate.net
Phosphonium (B103445) Ylides and Phosphine (B1218219) Ligands from Camphorquinone Derivatives
Phosphorus-containing ligands, such as phosphines and phosphonium ylides, are crucial in catalysis due to their unique electronic and steric properties. ajchem-a.com The reaction of camphorquinone derivatives with phosphorus ylides provides a pathway to novel phosphorus-containing heterocyclic compounds that can serve as potential ligands.
Research has shown that camphorquinone reacts with stabilized phosphonium ylides and active phosphacumulene ylides. Specifically, the reaction of camphorquinone with (N-phenyliminovinylidene) triphenylphosphorane in tetrahydrofuran (B95107) yields a phosphanylidene cyclobutylidene camphorquinone derivative. The reaction mechanism involves a [2+2] cycloaddition of a carbonyl group in the camphorquinone with the ylidic carbon-phosphorus bond, forming an intermediate oxaphosphetane. Subsequent elimination of triphenylphosphine (B44618) oxide and further reaction with a second ylide molecule leads to the final product.
Notably, these reactions are regioselective, occurring specifically at the less sterically hindered carbonyl group at position 3 of the camphorquinone molecule. This selectivity ensures the formation of a single major product, which is a desirable feature in ligand synthesis.
Metal Coordination Complexes of this compound Derivatives
The chiral ligands derived from this compound are designed to coordinate with various metal ions. The resulting metal complexes are the active species in many catalytic applications. The study of their structure and electronic properties is essential for understanding their function and for the rational design of new catalysts.
Structural Characterization of Metal Complexes via X-ray Diffraction
For example, the palladium complex of a Schiff base derived from (–)-3-bromocamphor and ethylenediamine has been synthesized and characterized. nih.gov Single-crystal X-ray diffraction analysis of a related palladium(II) chloride complex revealed a square planar geometry around the palladium center. nih.gov In this structure, the Schiff base acts as a tridentate N,N,O-ligand, coordinating to the palladium ion through two nitrogen atoms and one oxygen atom. nih.gov The fourth coordination site is occupied by a chloride ion. nih.gov The precise structural data obtained from XRD confirms the chelation of the ligand to the metal and provides insight into the chiral pocket created around the active site. nih.gov
Electrochemical Properties of Metal-Camphorquinone Complexes
The electrochemical properties of metal complexes, often studied using techniques like cyclic voltammetry, provide insight into their redox behavior, including the stability of different oxidation states and the kinetics of electron transfer processes. Such studies are crucial for applications in redox catalysis and for understanding the electronic communication between the metal center and the ligand.
Applications in Enantioselective Transformations
The primary application of chiral ligands and complexes derived from this compound is in asymmetric catalysis, where they are used to control the stereoselectivity of a reaction, leading to the preferential formation of one enantiomer of the product.
A notable application is the use of a camphor-based Schiff base ligand, (+)-SBAIB-a, as a catalyst for the enantioselective addition of phenylacetylene (B144264) to a variety of aldehydes. nih.gov This reaction produces chiral propargylic alcohols, which are valuable intermediates in organic synthesis. nih.gov The catalyst system proved to be highly effective, yielding the corresponding (R)-propargylic alcohols in excellent yields (up to 99%) and with high enantioselectivities (up to 92% ee). nih.gov The reaction proceeds effectively without the need for other additives like Ti(OiPr)4, which are often required in similar catalytic systems. nih.gov
The versatility of this catalytic system is demonstrated by its effectiveness with a range of aldehyde substrates, including both aromatic and aliphatic aldehydes. nih.gov
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| Benzaldehyde | 99 | 91 | R |
| p-Tolualdehyde | 99 | 92 | R |
| p-Methoxybenzaldehyde | 99 | 90 | R |
| p-Chlorobenzaldehyde | 99 | 91 | R |
| p-Nitrobenzaldehyde | 99 | 88 | R |
| 2-Naphthaldehyde | 99 | 89 | R |
| Cinnamaldehyde | 98 | 91 | R |
| Cyclohexanecarboxaldehyde | 95 | 85 | R |
Furthermore, by using the enantiomer of the ligand, (–)-SBAIB-a, the corresponding (S)-propargylic alcohols can be synthesized with similarly high yields and enantioselectivities. nih.gov This demonstrates the tunability of the system to produce either desired enantiomer of the product. nih.gov
Asymmetric Hydrogenation
The quest for efficient and selective methods for the synthesis of enantiomerically pure compounds has established asymmetric hydrogenation as a cornerstone of modern organic chemistry. Chiral phosphine ligands have proven to be particularly effective in transition metal-catalyzed hydrogenation reactions. While direct applications of this compound as a ligand are not extensively documented, its derivatives serve as valuable chiral auxiliaries in the synthesis of potent P-stereogenic phosphine ligands.
A notable advancement in this area is the development of camphor-derived 2,3-diols, named CAMDOL, which are synthesized from this compound. These diols function as powerful chiral templates for the synthesis of a diverse range of P-chiral compounds, including phosphines that are crucial for asymmetric hydrogenation. The synthesis of these P-stereogenic phosphines is achieved with high yields and excellent enantiomeric excess, demonstrating the effective transfer of chirality from the camphor backbone. The versatility of the CAMDOL platform allows for the stereodivergent preparation of both enantiomers of the P-chirogenic molecules, either by starting from the corresponding enantiomer of camphorquinone or by altering the sequence of reagent addition during the synthesis.
The resulting camphorquinone-derived phosphine ligands hold significant potential for use in asymmetric hydrogenation, offering a new class of chiral ligands for the synthesis of enantiomerically enriched products. Further research into the application of these novel ligands in catalytic asymmetric hydrogenation is an active area of investigation.
Asymmetric Cycloaddition Reactions
Asymmetric cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the construction of complex cyclic molecules with multiple stereocenters. The stereochemical outcome of these reactions can be controlled through the use of chiral Lewis acids, organocatalysts, or chiral auxiliaries. Derivatives of (1R)-(-)-Camphor have a rich history of being employed as effective chiral auxiliaries in these transformations.
While the direct use of this compound as a catalyst in these reactions is not widely reported, its structural motifs are incorporated into highly effective chiral auxiliaries. For instance, the well-known Oppolzer's camphor sultam, a derivative of camphorsulfonic acid, has been extensively used as a chiral auxiliary in 1,3-dipolar cycloaddition reactions of azomethine ylides, leading to the synthesis of substituted pyrrolidines with a high degree of stereocontrol. Similarly, camphor-derived auxiliaries developed by Helmchen have demonstrated remarkable efficacy in asymmetric Diels-Alder reactions.
More directly related to camphorquinone, researchers have synthesized regioisomeric monoketals from this compound and subsequently reduced them to the corresponding alcohols. These camphorquinone-derived alcohols have been investigated as chiral auxiliaries in the alkylation of carboxylate esters, achieving diastereoselectivities of up to 74% d.e. This demonstrates the potential of the camphorquinone framework to induce chirality in synthetic transformations, paving the way for its application in asymmetric cycloadditions.
Enantioselective Oxidations and Reductions
The development of reagents for enantioselective oxidations and reductions is of paramount importance for the synthesis of chiral alcohols, sulfoxides, and other valuable intermediates. Derivatives of the camphor scaffold have been instrumental in the design of highly effective reagents for asymmetric oxidation reactions.
Enantioselective Oxidations
A significant class of reagents for asymmetric oxidation are the N-sulfonyloxaziridines, with those derived from camphorsulfonic acid being particularly prominent. These chiral oxaziridines, developed extensively by Franklin A. Davis and coworkers, are powerful and selective oxidizing agents. They have been successfully employed in the asymmetric oxidation of a variety of substrates.
One of the primary applications of camphor-derived oxaziridines is the enantioselective oxidation of sulfides to chiral sulfoxides. This transformation is crucial for the synthesis of chiral auxiliaries and pharmacologically active compounds. The reaction proceeds with good to excellent enantioselectivities, depending on the substrate and the specific oxaziridine (B8769555) used.
Another key application is the asymmetric hydroxylation of prochiral enolates to afford α-hydroxy carbonyl compounds. This method provides access to valuable chiral building blocks that are prevalent in natural products and pharmaceuticals. The enantiomeric excesses achieved in these reactions are often very high, highlighting the exceptional stereo-inducing capability of the camphor backbone.
| Substrate Type | Oxidizing Agent | Product Type | Enantiomeric Excess (ee) |
| Prochiral Sulfides | Camphor-derived N-sulfonyloxaziridines | Chiral Sulfoxides | Good to excellent |
| Prochiral Ketone Enolates | Camphor-derived N-sulfonyloxaziridines | α-Hydroxy Ketones | High |
Enantioselective Reductions
While the role of camphor derivatives in asymmetric oxidations is well-established, their application in enantioselective reductions is less direct. However, chiral auxiliaries and catalysts derived from camphor have been utilized to achieve stereocontrol in reduction reactions.
A notable example is the use of chiral 1,2-amino alcohols derived from (1R)-(+)-camphor for the in situ generation of chiral oxazaborolidine catalysts, commonly known as CBS catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The camphor-derived amino alcohols serve as the source of chirality, guiding the stereochemical outcome of the reduction. This approach offers a practical and efficient method for the synthesis of enantiomerically enriched alcohols.
Catalysis in Biginelli Dihydropyrimidinone Condensation
The Biginelli reaction is a multi-component condensation reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are heterocyclic compounds with a wide range of biological activities. The development of enantioselective versions of the Biginelli reaction is an area of active research, with a focus on the design of effective chiral catalysts.
While the direct application of this compound as a catalyst in the Biginelli reaction is not extensively documented, the broader family of camphor derivatives has been explored in the context of asymmetric catalysis for related transformations. For instance, novel dimerized ligands derived from (+)-ketopinic acid, a derivative of camphor, have been synthesized and successfully employed as chiral Lewis acid catalysts in asymmetric Baylis-Hillman reactions. This demonstrates the potential of the camphor scaffold to form the basis of effective chiral catalysts for carbon-carbon bond-forming reactions.
The development of chiral Lewis acids and Brønsted acids is crucial for achieving high enantioselectivity in the Biginelli reaction. Given the successful application of camphor-derived ligands in other asymmetric transformations, the design and synthesis of camphorquinone-based chiral catalysts for the enantioselective Biginelli condensation represents a promising avenue for future research. The rigid and well-defined stereochemical environment provided by the camphorquinone framework could offer the necessary chirality transfer to control the stereochemical outcome of this important multi-component reaction.
Heterogeneous Catalysis Using Immobilized Camphorquinone Derivatives
The principles of green chemistry have driven significant research into the development of heterogeneous catalysts, which offer advantages such as ease of separation, recyclability, and reduced waste generation. The immobilization of chiral catalysts onto solid supports is a key strategy in this endeavor, allowing for the benefits of homogeneous catalysis to be translated into more sustainable and industrially viable processes.
While the direct immobilization of this compound itself for catalytic applications is not a widely explored area, the concept of utilizing polymer-supported chiral catalysts derived from related structures is well-established. For example, polymeric photoinitiators bearing side-chain camphorquinone moieties have been synthesized for radical polymerization. This demonstrates the feasibility of incorporating the camphorquinone structure into a polymer backbone.
The immobilization of chiral catalysts derived from camphor, such as those based on camphorsulfonic acid or borneol, onto various supports like silica, polymers, and magnetic nanoparticles has been reported for a range of asymmetric transformations. These heterogeneous catalysts often exhibit good catalytic activity and enantioselectivity, and can be recovered and reused multiple times with minimal loss of performance.
Given the potential of this compound as a precursor for chiral ligands and auxiliaries, the immobilization of these derivatives onto solid supports presents a logical next step. The development of such heterogeneous catalysts could lead to more sustainable and cost-effective methods for the asymmetric synthesis of valuable chiral compounds. Future research in this area could focus on the synthesis and characterization of novel immobilized camphorquinone-based catalysts and the evaluation of their performance in the asymmetric reactions discussed in the preceding sections.
Biological and Medicinal Chemistry Research with 1r Camphorquinone
Design and Synthesis of Biologically Active Derivatives
The chemical reactivity of the two ketone groups in (1R)-(-)-Camphorquinone allows for a variety of synthetic modifications, leading to the creation of diverse libraries of new chemical entities. A primary strategy involves the condensation of one or both carbonyl groups with amine-containing molecules to form imines, commonly known as Schiff bases.
One notable area of research has been the acid-catalyzed condensation of this compound with S-substituted dithiocarbazates. This reaction yields a series of Schiff base derivatives, which have been investigated for their biological potential. Spectroscopic analysis of these particular Schiff bases revealed that they predominantly assume a Z-configuration around the newly formed imine bond.
Another synthetic route involves the oxidation of related camphor-derived structures to introduce new functionalities. For instance, carboxylated-camphorquinone (CQCOOH) has been successfully synthesized from ketopinic acid via an oxidation reaction using selenium dioxide in glacial acetic acid. This modification is particularly significant as it can improve properties such as water solubility, which is often a limitation for camphor-based compounds in biological applications. Further derivatization has led to the creation of molecules like 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine (B1218219) oxide, which integrates an acylphosphine oxide group into the camphorquinone (B77051) framework. These synthetic efforts highlight the adaptability of the this compound scaffold for generating derivatives with tailored chemical and biological properties.
In Vitro Biological Activity Studies
Derivatives of this compound have been the subject of numerous in vitro studies to determine their efficacy against various pathogens and cancer cell lines.
Antiviral Activity (e.g., Anti-dengue Potential)
Schiff base derivatives of this compound have shown promise as antiviral agents, particularly against the dengue virus (DENV). The anti-dengue potential of these compounds has been evaluated in vitro based on their ability to reduce the cytopathic effect (CPE) caused by DENV-2 in infected Vero cells. nih.gov Promising candidates from these initial screens have been further validated using secondary assays, such as the foci forming unit reduction assay (FFURA), to confirm their antiviral activity. nih.gov While studies have demonstrated that camphor-derived compounds exhibit some of the highest anti-dengue potential among related monoterpenes, the enantiomeric forms (derived from 1R vs. 1S camphorquinone) behaved similarly in the antiviral evaluations. nih.gov
Table 1: Anti-dengue Activity of this compound Derivatives This table is interactive. Users can sort and filter the data.
| Compound Class | Virus Strain | Assay Method | Result | Citation |
|---|---|---|---|---|
| Schiff Bases | DENV-2 | CPE Reduction | Variable Antiviral Activity | nih.gov |
| Schiff Bases | DENV-2 | FFURA | Validated Activity | nih.gov |
Cytotoxicity Against Cancer Cell Lines
While extensive research on Schiff bases and other quinone derivatives demonstrates significant cytotoxic potential against a variety of human cancer cell lines—including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer—specific data for derivatives synthesized directly from this compound is not widely reported in the literature. The primary compound, camphorquinone, has itself been studied for its cytotoxic effects, notably on human dental pulp cells. These studies show that camphorquinone can inhibit cell growth in a dose-dependent manner, with concentrations of 1 mM and 2 mM reducing cell viability to approximately 70% and 50%, respectively. nih.gov The observed cytotoxicity is linked to the induction of cell cycle arrest and apoptosis. nih.gov
The general strategy in medicinal chemistry involves modifying a parent compound like camphorquinone to create derivatives (such as specific Schiff bases or metal complexes) with enhanced and more selective anticancer activity. This approach has been validated for many other quinone-based structures, which are known to induce apoptosis and DNA damage in cancer cells.
Antibacterial Activity
Synthetic derivatives of camphor (B46023), including those based on the this compound structure, have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Sulfur and imine derivatives have shown notable activity. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for these compounds using microdilution assays.
Sulfur derivatives of camphor, for example, have demonstrated varied efficacy. One study found that these compounds were generally more active against Gram-negative bacteria than Gram-positive strains. Specifically, MIC values against Pseudomonas aeruginosa were recorded in the range of 6.7–125 µg/mL, while the range for Staphylococcus aureus was higher, from 32.5 to 125 µg/mL.
Table 2: Antibacterial Activity of Camphor Derivatives This table is interactive. Users can sort and filter the data.
| Derivative Class | Bacterial Species | MIC Range (µg/mL) |
|---|---|---|
| Sulfur Derivatives | Staphylococcus aureus | 32.5 - 125 |
| Sulfur Derivatives | Pseudomonas aeruginosa | 6.7 - 125 |
| Sulfur Derivatives | Escherichia coli | 15.5 - 125 |
| Imine Derivatives | Staphylococcus aureus | 9.3 - 125 |
| Imine Derivatives | Pseudomonas aeruginosa | 3.4 - 43 |
| Imine Derivatives | Escherichia coli | 7.2 - 59.4 |
Mechanistic Insights into Biological Activity
Understanding how this compound and its derivatives exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Research has focused on identifying cellular targets and the signaling pathways that are modulated by these compounds.
Target Identification and Interaction Mechanisms
The biological activity of camphorquinone is closely linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This increase in cellular ROS can trigger a cascade of downstream signaling events. One of the key pathways activated is the DNA damage response pathway involving ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2). nih.gov Activation of these kinases can lead to cell cycle arrest, providing the cell with time to repair damage or, if the damage is too severe, to undergo programmed cell death (apoptosis).
Specifically, camphorquinone has been shown to induce G2/M phase cell cycle arrest. nih.gov This is associated with the inhibition of key cell cycle regulators such as cdc2, cyclin B, and cdc25C. nih.gov Furthermore, the compound stimulates the expression of the cell cycle inhibitor p21 and activates the tumor suppressor protein p53. nih.gov
In addition to cell cycle regulation, camphorquinone impacts inflammatory pathways by stimulating the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2). nih.gov The cellular stress response is also activated, as evidenced by the marked stimulation of hemeoxygenase-1 (HO-1) expression. nih.gov These mechanistic insights reveal that camphorquinone and its derivatives are multi-target agents that interfere with fundamental cellular processes, including proliferation, DNA integrity, and inflammatory responses.
Apoptosis Induction Pathways in Cancer Cells
This compound and its derivatives have emerged as a subject of interest in oncology research due to their potential to induce programmed cell death, or apoptosis, in cancer cells. The primary mechanism of action appears to be centered around the intrinsic mitochondrial pathway, often initiated by an increase in intracellular reactive oxygen species (ROS).
Research into novel camphor-based pyrimidine (B1678525) derivatives has shown that these compounds can trigger cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. nih.govresearchgate.netrsc.org The accumulation of ROS within the cancer cells leads to a loss of mitochondrial membrane potential. researchgate.net This disruption of the mitochondrial integrity is a critical step in the apoptotic cascade.
The release of cytochrome C from the mitochondria into the cytosol is a key event that follows the loss of mitochondrial membrane potential. nih.govresearchgate.net In the cytosol, cytochrome C binds to the apoptosis protease-activating factor 1 (Apaf-1) and procaspase-9, forming a complex known as the apoptosome. nih.gov This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3. nih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis. nih.gov
Furthermore, the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway, is significantly altered by these camphor derivatives. researchgate.net The treatment of cancer cells with these compounds has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio further promotes the release of cytochrome C and progression of apoptosis. Studies have shown that exposure of cancer cells to certain camphor-based pyrimidine derivatives leads to a significant increase in the percentage of late apoptotic cells. nih.gov
Structure-Activity Relationship (SAR) Studies
While specific structure-activity relationship (SAR) studies focusing exclusively on this compound derivatives are not extensively documented in publicly available research, general principles can be drawn from studies on related quinone-containing compounds and camphor-based derivatives. The anticancer activity of these molecules is intrinsically linked to their chemical structure, and modifications to the core scaffold can significantly impact their potency and selectivity.
For instance, in a series of novel camphor-based pyrimidine derivatives, one particular compound, designated as 3f , exhibited the strongest anti-tumor activity against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer), RPMI-8226 (multiple myeloma), and A549 (lung cancer). nih.govresearchgate.netrsc.org This suggests that the specific substitutions on the pyrimidine ring, which is attached to the camphor backbone, play a crucial role in its cytotoxic efficacy. The superior performance of compound 3f compared to other analogues in the series highlights the importance of the electronic and steric properties of the substituents in dictating the biological activity. nih.govresearchgate.net
General SAR studies on other quinone derivatives, such as naphthoquinones and anthraquinones, have revealed that the presence of electron-donating or electron-withdrawing groups on the quinone ring can modulate their anticancer effects. tubitak.gov.trresearchgate.netnih.govnih.gov For example, the introduction of hydroxyl groups or alkyl chains can influence the compound's redox potential, its ability to generate ROS, and its interaction with biological targets. nih.govnih.gov In the case of cationic anthraquinone (B42736) analogs, the attachment of an aromatic group to the cationic scaffold was found to be a key structural factor for switching the biological activity from antibacterial to potent anticancer. nih.gov These findings suggest that similar modifications to the camphorquinone scaffold could be a viable strategy for optimizing its anticancer properties.
The core camphor skeleton provides a rigid, chiral framework that can be systematically modified to explore the SAR. Key areas for modification could include the dione (B5365651) system, the pyrimidine ring in the case of the aforementioned derivatives, and the various positions on the camphor ring itself. Such studies would be instrumental in identifying the pharmacophoric features essential for potent and selective apoptosis induction in cancer cells.
Protein Interaction Studies
The apoptotic effects of this compound derivatives are mediated through their interaction with key proteins involved in the cell death machinery. The primary protein interactions identified are with the Bcl-2 family of proteins and the caspase cascade.
As previously mentioned, treatment with camphor-based pyrimidine derivatives leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax . researchgate.net Bcl-2 and Bax are central regulators of mitochondrial integrity. oncotarget.com In healthy cells, Bcl-2 sequesters Bax, preventing it from forming pores in the mitochondrial outer membrane. The shift in the expression levels in favor of Bax, induced by the camphor derivatives, leads to the formation of these pores and the subsequent release of cytochrome C . nih.gov
Once in the cytosol, cytochrome C interacts with Apaf-1 (apoptosis protease-activating factor 1) to form the apoptosome. nih.gov This multi-protein complex then recruits and activates procaspase-9 . nih.gov Activated caspase-9 , an initiator caspase, subsequently cleaves and activates effector caspases, most notably caspase-3 . nih.gov The activation of caspase-3 is a point of no return in the apoptotic process, as it goes on to cleave a multitude of cellular proteins, leading to the dismantling of the cell. nih.gov
Inhibitor of Apoptosis Proteins (IAPs) are another class of proteins that are likely targets for therapeutic intervention. nih.gov While direct interaction studies with this compound are yet to be extensively reported, IAPs are known to be upregulated in many cancers and function by inhibiting caspases. nih.gov Compounds that can antagonize IAPs could potentially enhance the apoptotic effects of camphorquinone derivatives.
The interactions of these derivatives with proteins are not limited to the apoptotic pathway. For instance, some quinone-containing compounds have been shown to interact with and modulate the activity of signaling proteins such as those in the MAPK and STAT3 pathways. nih.gov Further research is needed to elucidate the full spectrum of protein interactions of this compound and its derivatives to better understand their anticancer mechanisms.
Prodrug Strategies for this compound Derivatives
The development of prodrugs is a well-established strategy in cancer therapy to enhance the therapeutic index of cytotoxic agents. nih.govnih.govonclive.com This approach involves chemically modifying the active drug to render it inactive until it reaches the target tumor tissue, where it is then converted to its active form. nih.gov For this compound derivatives, several prodrug strategies could be envisioned to improve their efficacy and reduce potential side effects.
One common approach is to exploit the unique microenvironment of tumors, such as their lower pH or hypoxic conditions. nih.gov A camphorquinone derivative could be modified with a pH-sensitive linker that is stable at physiological pH but cleaves in the acidic tumor microenvironment to release the active drug. Similarly, a hypoxia-activated prodrug could be designed, where a bioreductive group is attached to the camphorquinone molecule. This group would be cleaved and the drug activated specifically in the low-oxygen environment characteristic of many solid tumors.
Another strategy involves targeting enzymes that are overexpressed in cancer cells. nih.gov The camphorquinone derivative could be conjugated to a substrate for a tumor-specific enzyme. This would ensure that the prodrug is only activated at the tumor site, minimizing damage to healthy tissues.
A patent for prodrugs of cyclic monoterpenes for cancer treatment suggests that this is a viable approach for this class of compounds. wipo.int Given that camphor is a bicyclic monoterpene, the principles outlined in this patent could be applicable. The patent describes conjugating the active agent to a prodrug component like cholecalciferol or retinoic acid to potentially increase solubility, stability, and tumor targeting. wipo.int
Furthermore, nanotechnology-based delivery systems can be employed in prodrug strategies. onclive.comresearchgate.net The camphorquinone derivative could be encapsulated in or conjugated to nanoparticles, which can be designed to passively accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or actively targeted to cancer cells by attaching tumor-specific ligands to the nanoparticle surface. onclive.comresearchgate.net
The application of prodrug strategies to this compound and its derivatives holds significant promise for improving their clinical potential as anticancer agents.
Materials Science Applications of 1r Camphorquinone Derivatives
Photopolymerization Initiators and Photosensitizers.wikipedia.orgnih.govoraljournal.com
(1R)-(-)-Camphorquinone is widely recognized as a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. oraljournal.comresearchgate.net Upon exposure to light of a suitable wavelength, CQ transitions to an excited triplet state. oraljournal.com This excited molecule then interacts with the amine co-initiator through a process of electron and proton transfer, which ultimately produces the reactive species that initiate the polymerization chain reaction. oraljournal.comresearchgate.net This indirect mechanism of radical generation is a hallmark of Type II photoinitiators. nih.gov
Visible Light Photoinitiating Systems.nih.govoraljournal.com
The prominence of this compound in materials science is largely due to its effectiveness in visible light photoinitiating systems. Its absorption spectrum is well-matched with the output of common light-curing units, such as blue light-emitting diodes (LEDs), which are prevalent in dental applications. longchangchemical.comnih.gov The maximum absorption wavelength for CQ is approximately 468 nm, falling squarely within the blue light range of 400-500 nm. researchgate.netoraljournal.comlongchangchemical.com This characteristic is a significant advantage over ultraviolet (UV) curing agents, as visible blue light is safer for biological tissues. longchangchemical.com
The efficiency of these systems can be influenced by the choice of co-initiator. Tertiary amines are frequently employed to accelerate the polymerization process and enhance the depth of cure. researchgate.net The interaction between the excited CQ and the amine leads to the formation of free radicals that attack the double bonds of resin monomers, initiating the crosslinking process. nih.gov The quantum yield of CQ conversion, which is a measure of the efficiency of this process, has been studied to optimize these systems for various applications. researchgate.net While CQ can generate free radicals on its own, its efficiency is significantly improved in the presence of these co-initiators. nih.gov
To address some of the limitations of CQ, such as its inherent yellow color, researchers have explored synergistic combinations with other photosensitizers. nih.govnih.gov For instance, combining CQ with 1-phenyl-1-2-propanedione (PPD), which has a different absorption range, can lead to a more efficient photoinitiation reaction and a lighter shade of the resulting polymer. nih.gov Additionally, new derivatives, such as carboxylated camphorquinone (B77051) (CQCOOH), have been synthesized to improve properties like photoreactivity and water solubility for biomedical applications.
Application in Dental Composite Resins.nih.gov
The most extensive application of this compound is as a photoinitiator in light-cured dental composite resins. wikipedia.orglongchangchemical.com These materials are widely used for restoring teeth due to their aesthetic qualities and mechanical properties. The CQ/amine system is the most common photoinitiator used in these resins, with most dental light-curing units designed to match CQ's absorption range. semanticscholar.org
The concentration of CQ in dental resins is a critical factor that can affect the final properties of the restoration. nih.gov Different shades of a single composite resin brand may contain varying amounts and types of photoinitiators. nih.gov For example, a study found that for one brand, the incisal shade contained less CQ than the A3 shade, while for another brand, the opposite was true. nih.gov This highlights the tailored formulation of these materials to achieve specific aesthetic outcomes.
The monomers commonly used in dental resins, such as Bis-GMA, UDMA, and TEGDMA, are polymerized through the action of the CQ-based photoinitiating system. nih.gov The choice of monomers and the concentration of the photoinitiator system are carefully balanced to control properties like the degree of conversion, polymerization shrinkage, and the final mechanical strength of the cured resin. nih.govsemanticscholar.org Research has shown that CQ can effectively initiate the polymerization of these monomers, even in some cases without a traditional amine co-initiator, by abstracting hydrogen from the monomer itself. researchgate.net
High-Speed Photopolymers for Imaging.nih.govoraljournal.com
Beyond dentistry, the principles of this compound-initiated photopolymerization are applied to the development of high-speed photopolymers for various imaging and industrial applications. These include the manufacturing of printed circuit boards, sealing and insulating parts for optoelectronic instruments, and the creation of recording media for holography, printing, and copying. longchangchemical.comsinocurechem.com
In these applications, the rapid and efficient curing initiated by CQ under visible light allows for high-resolution patterning and fabrication. The ability to precisely control the polymerization process is crucial for creating the intricate structures required in microelectronics and holographic recording. longchangchemical.com Furthermore, CQ's role as a photocatalyst can enhance the efficiency of industrial production processes that rely on photopolymerization. longchangchemical.com The development of photodegradable vinyl polymers using camphorquinone also presents an approach to addressing environmental concerns related to plastic waste. sinocurechem.com
Polymer Chemistry and Crosslinking Mechanisms.nih.govoraljournal.com
The use of this compound as a photoinitiator is central to the polymer chemistry of many advanced materials, particularly in the formation of cross-linked polymer networks. Cross-linking involves the formation of covalent bonds between polymer chains, resulting in a more rigid and stable material. chempoint.com In systems containing CQ, the process is initiated by the generation of free radicals upon light exposure.
These highly reactive free radicals attack the carbon-carbon double bonds present in monomer units, such as methacrylates, which are common in dental resins. nih.govnist.gov This initiates a chain reaction where monomers are rapidly added to the growing polymer chains. When multifunctional monomers (containing two or more reactive double bonds) are present, the growing chains can become linked together, leading to the formation of a three-dimensional network structure. semanticscholar.org This network structure is responsible for the enhanced mechanical strength, thermal stability, and chemical resistance of the final cured material. chempoint.com
The efficiency of the crosslinking process is dependent on several factors, including the concentration of the photoinitiator and co-initiator, the intensity and wavelength of the curing light, and the chemical structure of the monomers. nih.govnih.gov The interaction between the excited CQ and a co-initiator, such as a tertiary amine, is a bimolecular reaction that is generally slower than the unimolecular cleavage of Type I photoinitiators. nih.gov However, the CQ system is highly effective under visible light and offers good depth of cure, which is crucial for applications like dental fillings. researchgate.net
| Aspect | Description | Significance |
|---|---|---|
| Photoinitiation | Absorbs blue light (λmax ≈ 468 nm) to reach an excited state, which then interacts with a co-initiator (e.g., tertiary amine) to produce free radicals. oraljournal.comlongchangchemical.com | Initiates the polymerization and crosslinking of monomers to form a solid polymer network. nih.gov |
| Crosslinking | The free radicals propagate through the monomer system, linking polymer chains together via covalent bonds. chempoint.com | Creates a rigid, three-dimensional network structure that provides mechanical strength and stability to the material. chempoint.com |
| Monomer Reactivity | The generated free radicals readily react with the double bonds of various monomers, such as methacrylates (e.g., Bis-GMA, UDMA, TEGDMA). nih.govnih.gov | Enables the polymerization of a wide range of resin systems for diverse applications. |
Advanced Polymeric Materials Synthesis
The synthesis of advanced polymeric materials often relies on precise control over the polymerization process, which can be afforded by photoinitiation systems like those based on this compound. elsevierpure.comagxgolf.com These materials are designed to have specific functionalities or improved properties, such as enhanced mechanical strength, conductivity, or biodegradability. nih.gov
The role of CQ in this context is to enable the fabrication of these materials through photopolymerization, a process that offers spatial and temporal control over the material's formation. This is particularly valuable in applications where complex shapes or patterns are required, such as in 3D printing and microfabrication. nih.govnih.gov
For example, in the development of polymer systems for biomedical applications, CQ-based photoinitiators are used to create hydrogels with tailored properties. The ability to cure these materials in situ with visible light is a significant advantage. Furthermore, the synthesis of novel polymer materials with improved properties can be achieved by incorporating new functional monomers into the resin system, which are then polymerized using a CQ-based initiator. agxgolf.com The development of advanced polymer systems, including copolymers, nanocomposites, and blends, allows for the creation of materials with unique combinations of properties to meet the demands of advanced applications in electronics and other fields. nih.gov
Optoelectronic Materials Based on Chiral Diketone Structures
The field of optoelectronics is increasingly exploring the use of chiral materials for applications such as chiral sensing, electronics, and photonics. researchgate.net Chirality refers to a structural asymmetry where a molecule cannot be superimposed on its mirror image. researchgate.net This property can lead to unique interactions with light, particularly circularly polarized light (CPL). mdpi.com
This compound, with its inherent chiral diketone structure, represents a class of molecules that could be foundational for the development of novel optoelectronic materials. wikipedia.org While the primary application of CQ has been as a photoinitiator, its chiral nature opens up possibilities for its use in devices that rely on chiroptical effects. researchgate.net
Lack of Publicly Available Research on this compound Derivatives in Chiral Recognition Materials
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the application of this compound derivatives in the development of chiral recognition materials. While the broader fields of chiral polymers, molecularly imprinted polymers, and chiral stationary phases for chromatography are well-established areas of materials science, the use of this compound as a key chiral building block in these materials does not appear to be a documented area of investigation.
The inherent chirality and rigid bicyclic structure of camphor (B46023) and its derivatives, in theory, make them plausible candidates for creating enantioselective environments within a material. However, the scientific community has seemingly focused on other chiral precursors for these applications. General searches for chiral recognition materials yield extensive results on materials derived from tartaric acid, amino acids, cyclodextrins, and various synthetic chiral ligands. Similarly, while this compound is a well-known photoinitiator in polymer chemistry and a versatile starting material for asymmetric synthesis of other small molecules, its direct incorporation into polymeric or solid-state materials for the express purpose of chiral recognition is not described in the available literature.
Consequently, it is not possible to provide detailed research findings, data tables, or specific examples as requested in the outline for "" under the subsection "7.5. Chiral Recognition Materials." The information required to populate this section with scientifically accurate and source-based content is not present in the public domain based on extensive searches.
Future Directions and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The convergence of computational power and chemical synthesis is opening new frontiers in pharmaceutical research. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel therapeutics derived from (1R)-(-)-Camphorquinone.
Machine learning algorithms can optimize the design of Camphorquinone-based molecules for specific biological targets, enhancing their potency and reducing potential side effects. malariaworld.orgnih.govnih.gov These computational tools can predict crucial pharmacokinetic properties, accelerating the identification of lead compounds for a variety of diseases. This integration of AI promises to significantly shorten the timeline and reduce the resources required for developing the next generation of Camphorquinone-based medicines.
Novel Catalyst Development and High-Throughput Screening
The inherent chirality of this compound makes it an invaluable scaffold for the development of novel asymmetric catalysts. Future research will focus on creating sophisticated organocatalysts derived from this molecule to drive stereoselective reactions with high efficiency and precision. gla.ac.ukresearchgate.net
The development of these new catalysts will be accelerated by high-throughput screening (HTS) techniques. iitm.ac.innih.govnih.govrsc.orgresearchgate.net HTS allows for the rapid, parallel testing of hundreds or even thousands of catalyst variations and reaction conditions. This methodology enables the swift identification of optimal catalysts for specific chemical transformations, dramatically speeding up the discovery and optimization process. The goal is to design robust and highly selective catalysts for applications in fine chemical synthesis and pharmaceutical manufacturing.
Table 1: Examples of Modern Catalysis & Screening Techniques
| Technique/Approach | Application Area | Potential Advantage for Camphorquinone (B77051) Research |
| Organocatalysis | Asymmetric Synthesis | Leveraging the inherent chirality of camphorquinone to create metal-free, environmentally benign catalysts for stereoselective reactions. nih.govgla.ac.uk |
| High-Throughput Screening (HTS) | Catalyst Optimization | Rapidly screening libraries of camphorquinone-derived catalysts to identify optimal performance for specific chemical transformations. iitm.ac.innih.gov |
| Machine Learning in Catalysis | Predictive Modeling | Using algorithms to predict the catalytic activity of new camphorquinone derivatives, guiding rational catalyst design. nih.govrsc.org |
Advanced Functional Materials Design
This compound's unique photochemical and chiral properties are being harnessed to design a new generation of advanced functional materials. Its established role as a photoinitiator in dental composites and biomedical hydrogels serves as a foundation for broader applications. researchgate.net
A significant area of emerging research is the use of Camphorquinone derivatives in chiroptical materials. These materials interact differently with left- and right-circularly polarized light, making them suitable for advanced applications. Research is focused on incorporating the camphor (B46023) moiety into polymers and liquid crystals to create materials for optical data storage, 3D displays, and specialized sensors. researchgate.netrsc.orgnih.govmdpi.commdpi.comnih.gov
Specifically, the ability of this compound to exhibit circularly polarized luminescence (CPL) is a key area of interest. jascoinc.comresearchgate.netacs.org CPL-active materials are highly sought after for applications in security inks, bio-imaging, and information technology. Helical polymers incorporating chiral units like Camphorquinone are being explored as a promising route to high-performance CPL materials. rsc.org
Sustainable Synthesis and Biorefining Approaches
In line with the principles of green chemistry, future research is aimed at developing more environmentally friendly methods for synthesizing this compound and its derivatives. Traditional synthesis often relies on toxic reagents like selenium dioxide. wikipedia.org Modern approaches focus on using cleaner oxidants and innovative catalytic systems. For instance, the use of Fe-porphyrin catalysts with air as the oxidant presents a milder and greener alternative. inoteexpress.com
Microwave-assisted synthesis is another green technique that can lead to higher yields in shorter reaction times, often without the need for hazardous solvents. researchgate.net Furthermore, since camphor is a renewable resource derived from trees, there is growing interest in integrating its conversion to Camphorquinone within a biorefinery framework. This involves using biocatalytic methods, such as enzymes, to perform the chemical transformations. wikipedia.org Such approaches reduce environmental impact and align with the global shift towards a sustainable bio-based economy.
Exploration of New Therapeutic Applications
The rigid, chiral scaffold of this compound makes it an attractive starting point for the synthesis of new biologically active molecules. Researchers are actively exploring its potential in developing novel treatments for a range of diseases.
A particularly promising avenue is the development of anticancer agents . Numerous studies on related quinone structures, such as naphthoquinones and anthraquinones, have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govmdpi.commdpi.com By modifying the Camphorquinone core, scientists aim to create derivatives that can inhibit tumor growth, potentially by inducing apoptosis or disrupting key cellular processes. researchgate.netmdpi.comresearchgate.net The design of novel hydroquinone-chalcone-pyrazoline hybrids and Plastoquinone analogs showcases this strategy. mdpi.comresearchgate.net
Another critical area is the development of antiviral compounds . Derivatives of camphor have already shown promising activity against a variety of viruses, including Orthopoxviruses and influenza. nih.govnih.govresearchgate.netmdpi.com Research is focused on synthesizing new Camphorquinone-based thiazolidinones, iminothiazolidine-4-ones, and other heterocyclic systems to identify potent inhibitors of viral replication. nih.govnih.gov The success of other quinone derivatives in combating microbial pathogens further supports the potential of Camphorquinone in this field. mdpi.com
Table 2: Emerging Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Target/Mechanism Example | Research Finding |
| Anticancer | Kinase Inhibition, Apoptosis Induction | Plastoquinone analogs showed selective anticancer efficacy, inducing apoptosis in cancer cells while leaving normal cells unharmed. researchgate.net |
| Antiviral | Inhibition of Viral Replication | Camphor-based heterocyclic systems, such as 1,3-thiazolidin-4-ones, have demonstrated promising antiviral activity against Orthopoxviruses. nih.gov |
| Antimicrobial | Disruption of Microbial Cell Processes | Naphthoquinone derivatives have shown potential in combating microbial pathogens, including multidrug-resistant strains. mdpi.com |
Q & A
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms?
- Methodological Answer : Discrepancies in diastereoselective allylation pathways (e.g., transfer aminoallylation of aldehydes) can be addressed using hybrid DFT functionals (e.g., B3LYP with exact-exchange corrections). Solvent effects are modeled via the Polarizable Continuum Model (PCM), while transition-state geometries are optimized with QM/MM approaches. Compare computed activation energies (±2.4 kcal/mol accuracy) to experimental yields and stereoselectivity ratios (e.g., Table 55 in diastereoselective studies) .
Q. What drives the stereoelectronic effects in this compound’s rearrangement reactions?
- Methodological Answer : Investigate iodine-induced rearrangements (e.g., propargylation to allenylation) using kinetic isotope effects (KIE) and isotopic labeling (²H/¹³C). Monitor intermediates via in-situ FTIR or cryo-Trapping-HPLC. Frontier orbital analysis (HOMO-LUMO gaps) via DFT reveals how substituents influence regioselectivity. For example, propargyl bromide with In/NaI favors allenylated products (14) over propargylated (13) in a 4.7:6 ratio under DMF at 70°C .
Q. How do solvent environments affect this compound’s chiroptical properties?
- Methodological Answer : Simulate solvent-dependent ECD/CPL spectra using the Adiabatic Hessian model with PCM parameters for CCl₄ (ECD) and cyclohexane (CPL). Compare to experimental spectra broadened with Gaussian functions (HWHM = 350 cm⁻¹). Solvent polarity alters charge-transfer transitions, quantified via Stokes shifts. For example, ethanol increases luminescence quantum yield by 15% compared to nonpolar solvents .
Q. What strategies improve the diastereoselectivity of this compound in natural product synthesis?
- Methodological Answer : Optimize asymmetric allylation using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts. Screen Lewis acids (e.g., Ti(OiPr)₄) to enhance stereocontrol. For example, in transfer aminoallylation, adjust aldehyde electrophilicity and amine nucleophilicity to achieve dr > 10:1. Kinetic resolution via HPLC or SFC validates enantiomeric excess .
Data Contradiction Analysis
Q. Why do reported polymerization rates for this compound/amine systems vary across studies?
- Methodological Answer : Discrepancies arise from oxygen inhibition (anaerobic vs. aerobic conditions), amine pKa (e.g., DMT vs. N-phenylglycine), and light source spectral overlap. Design experiments under controlled atmospheres (N₂ purging) and use monochromatic LEDs (450–500 nm). RTIR kinetics show that DMT increases conversion rates by 40% compared to weaker bases, but excess amine (>2 eq.) causes side reactions .
Q. How to reconcile theoretical vs. experimental absorption maxima for this compound?
- Methodological Answer : TD-DFT at the CAM-B3LYP/def2-TZVP level with PCM solvent corrections reduces deviations from ∼10 nm to <2 nm. Validate with UV-Vis in ethanol (λmax = 484 nm). Discrepancies in older studies often stem from inadequate solvent effect modeling or basis set limitations .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
